molecular formula C6H5BrFN B1344724 3-(Bromomethyl)-2-fluoropyridine CAS No. 30412-42-1

3-(Bromomethyl)-2-fluoropyridine

Cat. No.: B1344724
CAS No.: 30412-42-1
M. Wt: 190.01 g/mol
InChI Key: QTOXWFSZUMGWKX-UHFFFAOYSA-N
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Description

It features a bromomethyl (-CH₂Br) group at position 3 and a fluorine atom at position 2 on the pyridine ring. This compound is widely utilized as an alkylating agent in organic synthesis, enabling the introduction of pyridylmethyl groups into target molecules under basic or nucleophilic conditions . Its reactivity is attributed to the electrophilic bromomethyl group, which participates in SN2-type reactions, as demonstrated in enantioselective alkylation protocols for β,γ-unsaturated carboxylic acids .

Properties

IUPAC Name

3-(bromomethyl)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXWFSZUMGWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine derivatives. One common method is the bromination of 2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to achieve the desired bromomethylation .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form this compound N-oxide under specific conditions.

    Reduction: Reduction of the bromomethyl group can lead to the formation of 2-fluoropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(substituted methyl)-2-fluoropyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-fluoropyridine derivatives.

Scientific Research Applications

3-(Bromomethyl)-2-fluoropyridine is a chemical compound with a wide array of applications in scientific research, particularly due to its unique structure featuring both bromine and fluorine atoms. The presence of the bromomethyl group makes it highly reactive, allowing for the creation of various derivatives through nucleophilic substitution. The fluorine atom influences the compound's electronic properties, affecting its reactivity and interactions with molecular targets.

Scientific Research Applications

This compound serves as a versatile building block in various scientific disciplines.

Chemistry: It is used in the synthesis of complex organic molecules and heterocycles. Its bromomethyl group's high reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound is employed in developing bioactive compounds and as a precursor in synthesizing pharmaceuticals. The fluorine atom enhances stability and lipophilicity, improving cellular uptake and bioavailability.

Medicine: It is investigated for potential use in drug discovery and development, especially in designing inhibitors and modulators of biological pathways.

Industry: this compound is utilized in producing agrochemicals, dyes, and specialty chemicals.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to interact with bacterial enzymes could inhibit growth or induce cell death.

Anticancer Potential

The compound is also being investigated for its anticancer activity. The mechanism involves targeting specific cancer cell pathways and potentially inducing apoptosis through covalent modifications of key proteins involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Key Research Findings

Enantioselective Alkylation : this compound achieved >90% enantiomeric excess (ee) in reactions with β,γ-unsaturated carboxylic acids, highlighting its utility in asymmetric synthesis .

Positional Isomer Effects : 5-(Bromomethyl)-2-fluoropyridine showed lower reactivity in analogous reactions, suggesting steric hindrance at position 5 reduces accessibility .

Electron-Withdrawing Effects : The -CF₃ group in 3-(Bromomethyl)-2-(trifluoromethyl)pyridine stabilizes intermediates in palladium-catalyzed couplings, enabling higher yields in cross-coupling reactions .

Biological Activity

3-(Bromomethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group and a fluorine atom, which significantly influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

  • Molecular Formula : C₆H₅BrF₁N
  • Molecular Weight : Approximately 202.01 g/mol

The presence of both bromine and fluorine enhances the compound's electrophilic character, making it a valuable intermediate in various chemical syntheses and biological applications.

This compound exhibits biological activity primarily through its electrophilic nature. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as proteins, enzymes, and nucleic acids. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may disrupt normal enzymatic functions by modifying active sites.
  • Alteration of Cellular Processes : By binding to critical cellular components, it can induce cytotoxic effects or influence signaling pathways.

The fluorine atom enhances the stability and lipophilicity of the compound, facilitating its uptake by cells and improving bioavailability.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to interact with bacterial enzymes could inhibit growth or induce cell death.

Anticancer Potential

The compound is also being investigated for its anticancer activity. The mechanism involves targeting specific cancer cell pathways and potentially inducing apoptosis through covalent modifications of key proteins involved in cell cycle regulation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
  • Anticancer Research :
    • In vitro studies showed that the compound could inhibit the proliferation of cancer cell lines, suggesting potential as a lead compound in anticancer drug development. Further investigations are needed to elucidate the specific molecular targets involved .
  • Synthesis and Functionalization :
    • The synthesis of this compound has been optimized for higher yields using various methodologies, including nucleophilic aromatic substitution reactions. These synthetic routes are crucial for producing analogs with enhanced biological activity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
5-Bromo-3-(bromomethyl)-2-fluoropyridineC₆H₄Br₂F₁NContains two bromine atoms enhancing reactivity
6-Bromo-3-(bromomethyl)-2-fluoropyridineC₆H₄Br₂F₁NDifferent bromination position affecting activity
3-Bromo-5-(bromomethyl)-2-fluoropyridineC₆H₄Br₂F₁NUnique arrangement influencing electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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